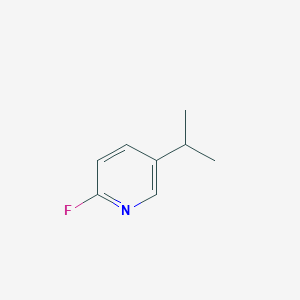![molecular formula C10H10Cl2N2O B6240308 [4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride CAS No. 2375268-89-4](/img/no-structure.png)
[4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride, also known as 4-chloro-N-methylphenoxazin-2-amine hydrochloride, is a synthetic compound that has been studied for its potential uses in scientific research. This compound belongs to the class of molecules known as phenoxazinones, which are derivatives of phenoxazine and are used as intermediates in the synthesis of pharmaceuticals. The hydrochloride salt of 4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride is a useful compound for scientific research because of its ability to act as a reversible inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can be used to study the effects of these neurotransmitters on behavior and physiology. In addition, 4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride has been studied for its potential as a therapeutic agent for depression and anxiety.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride is not fully understood. However, it is believed that the compound binds to the active site of MAO, blocking the enzyme's ability to metabolize monoamine neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can produce a variety of behavioral and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride are largely dependent on the levels of monoamine neurotransmitters in the brain. Inhibition of MAO can lead to an increase in the levels of serotonin, dopamine, and norepinephrine, which can produce a variety of effects, including improved mood, increased energy, and improved cognitive performance. In addition, MAO inhibition can lead to changes in blood pressure, heart rate, and respiration.
実験室実験の利点と制限
The use of 4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride in laboratory experiments has a number of advantages. The compound is relatively stable and can be easily synthesized. In addition, it is relatively non-toxic and can be administered orally or intravenously. However, the compound is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
The potential uses of 4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride are still being explored. Future research may focus on the development of novel MAO inhibitors that are more potent and have fewer side effects. In addition, the compound could be studied for its potential as a therapeutic agent for depression and anxiety. Other potential applications include the investigation of its effects on learning and memory, as well as its potential as an anti-inflammatory agent. Finally, the compound could be studied for its potential as a neuroprotective agent.
合成法
The synthesis of 4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride can be accomplished using a number of different methods. One of the most common methods is the reaction of [4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochlorideethylphenol with ethylenediamine in the presence of a base, such as potassium hydroxide. This reaction produces a mixture of 4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride and [4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochlorideethylphenol. The hydrochloride salt can then be isolated from the reaction mixture by crystallization.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for '[4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride' involves the reaction of 4-chlorobenzoyl chloride with glycine to form N-(4-chlorobenzoyl)glycine, which is then cyclized with phosphoryl chloride to form 4-(4-chlorophenyl)-1,2-oxazol-5-carboxylic acid. This acid is then reduced with sodium borohydride to form the corresponding alcohol, which is then reacted with formaldehyde to form the final product, '[4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride'.", "Starting Materials": [ "4-chlorobenzoyl chloride", "glycine", "phosphoryl chloride", "sodium borohydride", "formaldehyde", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 4-chlorobenzoyl chloride is reacted with glycine in the presence of a base such as triethylamine to form N-(4-chlorobenzoyl)glycine.", "Step 2: N-(4-chlorobenzoyl)glycine is then cyclized with phosphoryl chloride in the presence of a base such as pyridine to form 4-(4-chlorophenyl)-1,2-oxazol-5-carboxylic acid.", "Step 3: 4-(4-chlorophenyl)-1,2-oxazol-5-carboxylic acid is reduced with sodium borohydride in the presence of a solvent such as methanol to form the corresponding alcohol.", "Step 4: The alcohol is then reacted with formaldehyde in the presence of a base such as sodium hydroxide to form '[4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine'.", "Step 5: The final product is obtained by reacting '[4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine' with hydrochloric acid in the presence of water to form '[4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride'." ] } | |
CAS番号 |
2375268-89-4 |
製品名 |
[4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride |
分子式 |
C10H10Cl2N2O |
分子量 |
245.1 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



